molecular formula C7H4F2N2 B1278681 2-Amino-4,5-difluorobenzonitrile CAS No. 219823-49-1

2-Amino-4,5-difluorobenzonitrile

Cat. No. B1278681
M. Wt: 154.12 g/mol
InChI Key: WQDUYGGOVGUBMO-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzonitrile is a chemical compound that is part of the aminobenzonitrile family. This family of compounds has been studied for various applications, including their use as corrosion inhibitors, in the formation of supramolecular architectures, and as intermediates in the synthesis of more complex molecules such as pharmaceuticals and heterocycles .

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through aminocyanation, which involves the direct addition of aryl cyanamides to arynes. This method allows for the incorporation of amino and cyano groups simultaneously, which is a key step in the synthesis of 1,2-bifunctional aminobenzonitriles . These compounds can then undergo postsynthetic functionalization to yield a variety of derivatives, including drug molecules and fused heterocycles .

Molecular Structure Analysis

The molecular structure of aminobenzonitriles can be quite complex, with the possibility of various isomers and polymorphs. For example, the structure of 2-amino-1,1,4,5,6,7-hexafluoroindene-3-carbonitrile and its derivatives has been elucidated using X-ray diffraction analysis, revealing the supramolecular architecture of the crystals . Similarly, the crystal packing of 4-aminobenzonitriles has been studied, showing that the amino group can have a pyramidal character and can be twisted at various angles relative to the phenyl ring .

Chemical Reactions Analysis

Aminobenzonitriles can participate in a range of chemical reactions due to the presence of reactive amino and cyano groups. For instance, 2-fluoro-5-nitrobenzonitrile, a related compound, has been shown to react with amines, amino acids, and NH-heteroaromatic compounds, leading to the formation of N-(2-cyano-4-nitrophenyl) derivatives . These reactions can be analyzed using techniques such as proton magnetic resonance spectroscopy to understand the electronic environment of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the inclusion properties of aminobenzonitrile isomers have been studied, showing that they can form inclusion compounds with a diol host compound, stabilized by hydrogen bonds . The order of preference for inclusion by the host compound has been determined, and competition experiments have been conducted to understand the selectivity . Additionally, the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles on mild steel in acidic conditions have been investigated, revealing that these compounds can serve as effective corrosion inhibitors .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Amino-4,5-difluorobenzonitrile is utilized as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis and characterization of a binuclear bridged Cr(III) complex, which showed moderate and potential activity against bacteria, enhanced activity against fungi, and larger antioxidant activity compared to the free ligands. This complex has been investigated for its DNA-binding properties and antimicrobial activities, highlighting its potential in biological applications (Govindharaju et al., 2019).

Corrosion Inhibition

2-Amino-4,5-difluorobenzonitrile derivatives have been studied for their application as corrosion inhibitors. They have been shown to be effective in protecting mild steel in acidic environments, exhibiting high inhibition efficiency. The mechanism involves adsorption on the metal surface, which is supported by electrochemical, thermodynamic, surface, and quantum chemical investigations (Verma et al., 2015).

Synthesis of Diaminoquinazolines

The compound is also pivotal in the synthesis of 2,4-diaminoquinazolines, a process that demonstrates considerable generality. The reaction of 2,6-difluorobenzonitrile with guanidine carbonate, for example, yields 2,4-diamino-5-fluoroquinazoline, a reaction effective even with electron-donating groups (Hynes et al., 1988).

Quantum Chemical Studies

The compound has been the subject of quantum chemical studies, particularly in understanding intramolecular charge transfer and internal conversion processes. These studies reveal complex molecular interactions and dynamics, offering insights into the behavior of 2-Amino-4,5-difluorobenzonitrile and its derivatives at a quantum level (Galievsky et al., 2005).

Environmental Applications

2-Amino-4,5-difluorobenzonitrile derivatives have been explored in environmental applications, such as the fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This reaction highlights the potential of these compounds in carbon capture and environmental remediation efforts (Kimura et al., 2012).

properties

IUPAC Name

2-amino-4,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDUYGGOVGUBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446709
Record name 2-AMINO-4,5-DIFLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-difluorobenzonitrile

CAS RN

219823-49-1
Record name 2-Amino-4,5-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219823-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-4,5-DIFLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Laeva, EV Nosova, GN Lipunova… - Russian Journal of …, 2009 - Springer
Reactions of fluorine-containing 3,1-benzoxazin-4-ones with ammonium acetate, hydrazine, and heteroaromatic amines gave new 3H-, 3-amino-, and 3-hetarylquinazolin-4-ones, …
Number of citations: 23 link.springer.com

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